molecular formula C12H12Cl3NO5 B2400573 (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate CAS No. 1260832-02-7

(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate

Cat. No.: B2400573
CAS No.: 1260832-02-7
M. Wt: 356.58
InChI Key: VRFBQNFWNLIHJE-UHFFFAOYSA-N
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Description

(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate typically involves the reaction of 3-methoxyphenol with a suitable carbamoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbamate group can be reduced to form an amine derivative.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate.

    Reduction: Formation of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]amine.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism and degradation of carbamates in living organisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may allow for the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This inhibition disrupts the normal function of the enzyme, resulting in the accumulation of acetylcholine and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxyphenyl) N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamate
  • (3-methoxyphenyl) N-[2-(dichloromethyl)-1,3-dioxolan-2-yl]carbamate
  • (3-methoxyphenyl) N-[2-(chloromethyl)-1,3-dioxolan-2-yl]carbamate

Uniqueness

(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

1260832-02-7

Molecular Formula

C12H12Cl3NO5

Molecular Weight

356.58

IUPAC Name

(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate

InChI

InChI=1S/C12H12Cl3NO5/c1-18-8-3-2-4-9(7-8)21-10(17)16-12(11(13,14)15)19-5-6-20-12/h2-4,7H,5-6H2,1H3,(H,16,17)

InChI Key

VRFBQNFWNLIHJE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC(=O)NC2(OCCO2)C(Cl)(Cl)Cl

solubility

not available

Origin of Product

United States

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